Moxifloxacin Acyl-beta-D-glucuronide (CAS 733002-61-4): A Technical Guide for Drug Development Professionals
Moxifloxacin Acyl-beta-D-glucuronide (CAS 733002-61-4): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Key Metabolite in Moxifloxacin Disposition
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. A primary metabolic pathway for moxifloxacin is the formation of Moxifloxacin Acyl-beta-D-glucuronide (M-2), a Phase II conjugate. This technical guide provides a comprehensive overview of Moxifloxacin Acyl-beta-D-glucuronide, designed for researchers, scientists, and drug development professionals. The guide will delve into the formation, chemical properties, bioanalytical considerations, and the toxicological and clinical relevance of this important metabolite.
Introduction to Moxifloxacin and its Metabolic Fate
Moxifloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. This mechanism of action confers its potent activity against a wide range of Gram-positive and Gram-negative bacteria. Unlike many other drugs, moxifloxacin's metabolism does not significantly involve the cytochrome P450 (CYP450) enzyme system. Instead, it primarily undergoes Phase II metabolism through glucuronide and sulfate conjugation.
The two principal metabolites of moxifloxacin are an N-sulfate conjugate (M-1) and the focus of this guide, an acyl glucuronide (M-2). Following administration, approximately 52% of a moxifloxacin dose is metabolized. The sulfate conjugate (M1) accounts for about 38% of the dose and is mainly eliminated in the feces, while the acyl glucuronide conjugate (M2) constitutes approximately 14% of the dose and is excreted exclusively in the urine.
Chemical and Physical Properties of Moxifloxacin Acyl-beta-D-glucuronide
| Property | Value | Source |
| CAS Number | 733002-61-4 | |
| Molecular Formula | C27H32FN3O10 | |
| Molecular Weight | 577.56 g/mol | |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl]-4-oxo-quinoline-3-carbonyl]oxy]-3,4,5-trihydroxy-oxane-2-carboxylic acid | |
| Appearance | Solid powder | |
| Purity | >90% (HPLC) | |
| Solubility | Enhanced water solubility compared to the parent drug |
Formation and Chemical Reactivity
The Role of UDP-Glucuronosyltransferases (UGTs)
The formation of Moxifloxacin Acyl-beta-D-glucuronide is a classic example of Phase II drug metabolism, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. These enzymes facilitate the conjugation of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of moxifloxacin. This process increases the water solubility of the drug, aiding its renal excretion. While multiple UGT isoforms exist, studies suggest that UGT1A1 is a key enzyme involved in the glucuronidation of moxifloxacin. Genetic variations in UGT enzymes can potentially influence the pharmacokinetic profile of moxifloxacin.
Figure 1: Enzymatic formation of Moxifloxacin Acyl-beta-D-glucuronide.
Acyl Migration: A Key Characteristic of Acyl Glucuronides
A critical aspect of acyl glucuronides is their inherent chemical instability, which can lead to a phenomenon known as acyl migration. This pH-dependent intramolecular rearrangement involves the transfer of the moxifloxacin aglycone from the C-1 hydroxyl group of the glucuronic acid moiety to the C-2, C-3, or C-4 positions. Acyl migration is a significant consideration in bioanalytical method development and for understanding the potential reactivity of the metabolite. The resulting isomers can have different chemical and biological properties compared to the parent 1-O-beta-acyl glucuronide.
Figure 2: Simplified representation of acyl migration in acyl glucuronides.
Bioanalytical Considerations and Methodologies
The accurate quantification of Moxifloxacin Acyl-beta-D-glucuronide in biological matrices presents unique challenges due to its potential for instability. Careful sample collection, handling, and storage are paramount to prevent hydrolysis and acyl migration, which could lead to inaccurate pharmacokinetic data.
Recommended Sample Handling Protocol
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Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
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Immediate Cooling: Place samples on ice immediately after collection to minimize enzymatic activity.
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Centrifugation: Centrifuge at low temperatures (e.g., 4°C) to separate plasma.
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Acidification: Immediately acidify the plasma to a pH of approximately 4-5 to stabilize the acyl glucuronide and prevent acyl migration.
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Storage: Store samples at -70°C or lower until analysis.
Analytical Techniques
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for the quantification of moxifloxacin and its metabolites in biological fluids. Several HPLC methods have been developed for the determination of moxifloxacin.
3.2.1. Example HPLC Method for Moxifloxacin and its Metabolites
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be carefully controlled to ensure good peak shape and separation.
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Detection: UV detection at approximately 290-296 nm is suitable for moxifloxacin. For higher sensitivity and specificity, mass spectrometric detection is preferred.
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Internal Standard: An appropriate internal standard, such as another fluoroquinolone (e.g., ciprofloxacin), should be used to ensure accuracy and precision.
Figure 3: A typical bioanalytical workflow for the quantification of Moxifloxacin Acyl-beta-D-glucuronide.
Clinical and Toxicological Significance
Role in Pharmacokinetics and Excretion
The formation of Moxifloxacin Acyl-beta-D-glucuronide is a significant pathway for the elimination of moxifloxacin from the body. This metabolic conversion facilitates the excretion of the drug via the kidneys. The extent of glucuronidation can influence the overall pharmacokinetic profile of moxifloxacin, including its half-life and clearance.
Potential for Drug-Drug Interactions
While moxifloxacin itself has a low potential for drug-drug interactions mediated by the CYP450 system, the glucuronidation pathway can be a site for such interactions. Co-administration of drugs that are potent inhibitors or inducers of UGT enzymes, particularly UGT1A1, could theoretically alter the plasma concentrations of moxifloxacin and its acyl glucuronide metabolite.
Toxicological Considerations of Acyl Glucuronides
Acyl glucuronides, as a class of metabolites, have been implicated in idiosyncratic drug toxicity. Their chemical reactivity allows them to covalently bind to proteins, potentially forming neoantigens that can trigger immune-mediated adverse drug reactions. While direct evidence for the toxicity of Moxifloxacin Acyl-beta-D-glucuronide is limited, the potential for such reactions is a consideration in drug safety assessments. It is important to note that moxifloxacin has been associated with rare but severe liver injury, although the exact mechanism remains to be fully elucidated.
Synthesis and Availability
For research purposes, Moxifloxacin Acyl-beta-D-glucuronide can be obtained through custom synthesis or biotransformation methods. Several chemical synthesis strategies have been developed for the stereoselective preparation of 1-O-acyl glucuronides. Biotransformation, using microbial systems or recombinant UGT enzymes, can also be a viable approach for producing this metabolite. Commercial vendors also supply Moxifloxacin Acyl-beta-D-glucuronide as a research chemical.
Conclusion
Moxifloxacin Acyl-beta-D-glucuronide is a key metabolite in the disposition of moxifloxacin. A thorough understanding of its formation, chemical properties, and bioanalytical challenges is essential for drug development professionals. Its inherent instability due to acyl migration necessitates careful sample handling and validated analytical methods for accurate pharmacokinetic assessment. While generally considered a detoxification product, the potential for acyl glucuronides to be involved in adverse drug reactions warrants consideration in the overall safety evaluation of moxifloxacin. Further research into the specific biological activity and toxicological profile of Moxifloxacin Acyl-beta-D-glucuronide will continue to enhance our understanding of this important fluoroquinolone antibiotic.
References
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Dose- and time-dependent manners of moxifloxacin induced liver injury by targeted metabolomics study. Frontiers. [Link]
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KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica. [Link]
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